askendoside B

Description

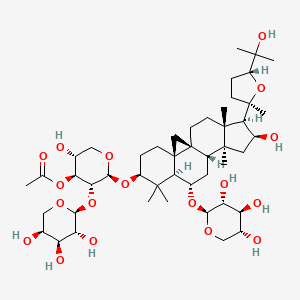

Askendoside B is a cycloartane-type triterpene glycoside, primarily isolated from Astragalus species. These compounds are characterized by a 30-carbon cycloartane skeleton with hydroxyl groups and glycosylation at specific positions, which dictate their bioactivity . Cycloartane glycosides are noted for anti-inflammatory, immunomodulatory, and cytotoxic properties, though activity varies with structural modifications .

Properties

Molecular Formula |

C47H76O18 |

|---|---|

Molecular Weight |

929.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C47H76O18/c1-21(48)61-34-25(52)19-60-40(35(34)64-39-33(56)31(54)24(51)18-59-39)63-28-10-12-47-20-46(47)14-13-43(6)36(45(8)11-9-29(65-45)42(4,5)57)22(49)16-44(43,7)27(46)15-26(37(47)41(28,2)3)62-38-32(55)30(53)23(50)17-58-38/h22-40,49-57H,9-20H2,1-8H3/t22-,23+,24-,25+,26-,27-,28-,29+,30-,31-,32+,33+,34-,35+,36-,37-,38-,39-,40-,43+,44-,45+,46-,47+/m0/s1 |

InChI Key |

BTTRQTJYXLOSMR-WEWBRACISA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O[C@H]3CC[C@]45C[C@]46CC[C@@]7([C@H]([C@H](C[C@]7([C@@H]6C[C@@H]([C@H]5C3(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O)[C@]9(CC[C@@H](O9)C(C)(C)O)C)C)O |

Canonical SMILES |

CC(=O)OC1C(COC(C1OC2C(C(C(CO2)O)O)O)OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(CO8)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Askendoside B is typically isolated from the roots of Astragalus taschkendicus through a series of extraction and purification steps . The process involves:

Extraction: The roots are dried and powdered, followed by extraction with a suitable solvent such as methanol or ethanol.

Purification: The crude extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the difficulty in synthesizing it on a large scale. The primary method remains extraction from natural sources, which may limit its availability and increase production costs.

Chemical Reactions Analysis

Tyrosinase Inhibition and Melanogenesis

Askendoside B exhibits tyrosinase inhibitory (TYR-I) activity comparable to kojic acid, a known depigmenting agent . Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, a key step in melanogenesis. The compound’s mechanism likely involves competitive inhibition of the enzyme’s active site, though specific binding interactions (e.g., active-site coordination) remain uncharacterized.

Key Reaction Pathway :

this compound inhibits this reaction, reducing melanin production .

Structural Stability and Hydrolysis

As a glycoside, this compound contains sugar moieties (e.g., β-D-xylose, α-L-rhamnose) linked via glycosidic bonds. These bonds are labile under acidic or enzymatic conditions, potentially leading to hydrolysis:

This reaction could alter its bioavailability or metabolic fate, though experimental data confirming this are absent in the reviewed literature.

Data Table: Reported Activities and Structural Features

Scientific Research Applications

Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.

Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine systems.

Industry: Limited industrial applications due to its complex structure and extraction challenges.

Mechanism of Action

The mechanism of action of Askendoside B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Askendoside Series (D, G)

Askendoside B shares a core cycloartane aglycone with Askendosides D and G, but differences arise in glycosylation patterns and sugar units (Table 1):

*Inferred from structural trends in the Askendoside series.

- Key Differences: Askendoside D contains a glucose-xylose disaccharide at C-16, contributing to its cardiac glycoside activity . Askendoside G features an α-arabinopyranosyl unit at C-3, linked to xylose, which may reduce bioactivity compared to D . this compound’s exact sugar composition remains undefined, but its grouping with D and G suggests analogous hydroxylation and glycosylation sites .

Other Cycloartane Saponins (Askendoside C, F)

- Askendoside C/F: These lack detailed structural data in the evidence but are noted for cytotoxicity and immune modulation, likely due to variations in side-chain functional groups .

Functional Comparison

QSAR Grouping with Tyrosinase Inhibitors

This compound is grouped with Norartocarpetin, Resveratrol, and Kojic Acid in a QSAR study on human tyrosinase inhibitors . While Kojic Acid (IC₅₀ ~ 10 µM) is a benchmark tyrosinase inhibitor, this compound’s experimental pIC₅₀ and mechanism are unspecified. Structural dissimilarities (e.g., lack of a hydroxyphenyl group in B vs. Resveratrol) suggest differing binding modes .

Q & A

Q. How is askendoside B structurally characterized, and what methodologies are recommended for validation?

Structural elucidation of this compound typically involves:

- Spectroscopic techniques : High-resolution NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to map carbon-hydrogen frameworks and functional groups .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular formula confirmation.

- X-ray crystallography : For absolute stereochemical determination, if crystallizable derivatives are synthesized. Best Practice: Cross-validate results with literature data and ensure purity >95% via HPLC before analysis .

Q. What extraction and purification protocols are optimal for isolating this compound from natural sources?

- Extraction : Use polar solvents (e.g., methanol/water mixtures) under reflux, followed by liquid-liquid partitioning with ethyl acetate or n-butanol .

- Purification : Combine column chromatography (silica gel, Sephadex LH-20) with preparative HPLC (C18 columns, acetonitrile/water gradients). Key Consideration: Document solvent ratios, temperature, and pressure settings to ensure reproducibility .

Q. Which in vitro assays are most effective for preliminary bioactivity screening of this compound?

- Cell-based assays : Cytotoxicity (MTT assay), anti-inflammatory (NO inhibition in macrophages), or apoptosis (Annexin V/PI staining).

- Enzyme inhibition : Fluorescence-based assays for kinases, proteases, or oxidases.

- Dose-response curves : Use ≥3 biological replicates and IC₅₀ calculations to minimize variability .

Advanced Research Questions

Q. How should researchers design experiments to elucidate this compound’s mechanism of action?

- Target identification : Employ affinity chromatography with this compound-conjugated beads or CRISPR-Cas9 gene knockout models to identify binding partners.

- Pathway analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling pathways.

- Molecular docking : Validate interactions using AutoDock Vina or Schrödinger Suite, cross-referenced with mutagenesis studies . Data Integration: Use tools like STRING or KEGG to contextualize findings within known biological networks .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Meta-analysis : Aggregate data from multiple studies (e.g., PRISMA guidelines) to identify trends or confounding variables (e.g., cell line specificity, solvent effects) .

- Standardization : Adopt uniform assay conditions (e.g., cell passage number, serum concentration) and report negative controls transparently.

- Validation : Replicate disputed results in independent labs using blinded protocols .

Q. What advanced methodologies are recommended for studying this compound’s pharmacokinetics?

- In vivo models : Administer radiolabeled this compound (³H or ¹⁴C) to track absorption/distribution in rodents.

- LC-MS/MS quantification : Develop validated methods for plasma/tissue samples with LLOQ ≤1 ng/mL.

- Metabolite profiling : Use UPLC-Q-TOF-MS to identify phase I/II metabolites and assess metabolic stability .

Data Presentation Guidelines

-

Tables : Summarize key findings (e.g., IC₅₀ values, spectroscopic peaks) using concise formats. Example:

Bioassay Type Cell Line/Enzyme IC₅₀ (μM) Reference Cytotoxicity HeLa 12.3 ± 1.2 [Author, 2023] COX-2 Inhibition Recombinant COX-2 8.9 ± 0.7 [Author, 2024] -

Figures : Include dose-response curves, molecular interaction diagrams, or metabolic pathways, ensuring direct relevance to the research question .

Methodological Pitfalls to Avoid

- Overgeneralization : Do not extrapolate in vitro results to in vivo efficacy without pharmacokinetic validation .

- Unverified sources : Exclude non-peer-reviewed data (e.g., ) to maintain credibility .

- Insufficient documentation : Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.